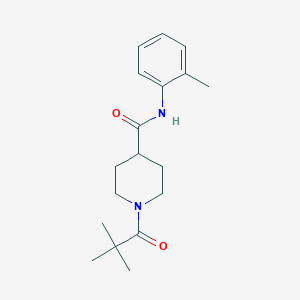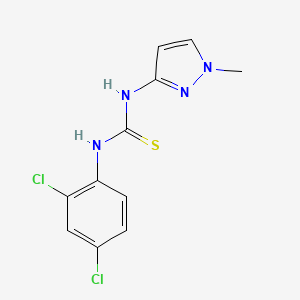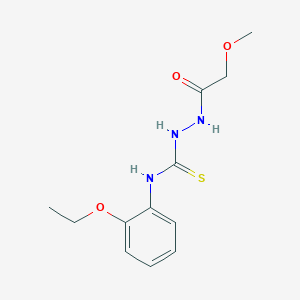![molecular formula C22H20Cl2N2O2 B4541159 2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4541159.png)
2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(3-chloro-4-methylphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated compounds, including those similar to the specified acetamide derivative, often involves reactions with chlorinated anilines or other chlorinated intermediates. For instance, the reaction of chloral with substituted anilines can lead to various chlorinated products, depending on the reaction conditions and the type of amine used (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of chlorinated acetamides, including the compound , is critical for understanding their chemical behavior and potential applications. High-resolution magnetic resonance spectroscopy and ab initio calculations provide insight into the conformation and electronic structure of these compounds, which is essential for predicting their reactivity and interactions with other molecules (Issac & Tierney, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of chlorinated acetamides are influenced by their molecular structure. The presence of chlorophenol groups, for example, has been shown to be a precursor for dioxin formation in certain conditions, indicating the potential for complex chemical reactions involving these compounds (Peng et al., 2016). Additionally, the interaction of chlorinated compounds with other substances can lead to a variety of products, highlighting the importance of understanding their chemical behavior (Issac & Tierney, 1996).
Physical Properties Analysis
The physical properties of chlorinated acetamides, such as solubility, melting point, and vapor pressure, are crucial for their application and handling. These properties are determined by the compound's molecular structure and can significantly affect its stability and reactivity (Issac & Tierney, 1996).
Chemical Properties Analysis
Chlorinated acetamides exhibit a range of chemical properties, including reactivity with nucleophiles, susceptibility to hydrolysis, and potential for forming stable complexes with metals. These properties are influenced by the electron-withdrawing effects of the chloro groups and the steric hindrance provided by the acetamide moiety. Understanding these properties is essential for predicting the behavior of these compounds in various chemical reactions (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2/c1-15-7-9-18(12-19(15)23)26-22(27)14-28-21-10-8-16(11-20(21)24)13-25-17-5-3-2-4-6-17/h2-12,25H,13-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSTYFHTDJIDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4541077.png)
![methyl 2-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4541090.png)
![N-methyl-N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4541102.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-sec-butylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541110.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4541122.png)
![methyl 3-(3-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4541128.png)
![ethyl 3-[(N,N-diethylglycyl)amino]-4-methylbenzoate](/img/structure/B4541134.png)

![N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4541151.png)
![ethyl 2-({[(2-anilino-2-oxoethyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4541153.png)

![{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B4541163.png)
![4-[(4-{6-[(3-carboxypropanoyl)amino]-1,3-benzoxazol-2-yl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B4541179.png)